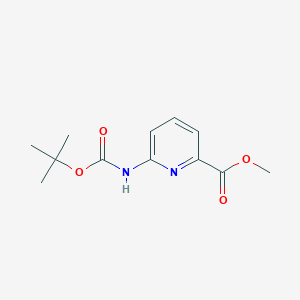
Methyl 6-((tert-butoxycarbonyl)amino)picolinate
Descripción general
Descripción
Methyl 6-((tert-butoxycarbonyl)amino)picolinate is a chemical compound with the following properties:
- Chemical Formula : C12H16N2O4
- Molecular Weight : 252.2664 g/mol
- CAS Number : 258497-48-2
Molecular Structure Analysis
The compound’s molecular structure consists of a picolinic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis.
Chemical Reactions Analysis
Methyl 6-((tert-butoxycarbonyl)amino)picolinate may participate in various chemical reactions, including:
- Hydrolysis : Removal of the Boc group under acidic or basic conditions.
- Amide Formation : Reacting with other amines or carboxylic acids to form amides.
- Esterification : Reacting with alcohols to form esters.
Physical And Chemical Properties Analysis
- Physical State : Methyl 6-((tert-butoxycarbonyl)amino)picolinate likely exists as a white crystalline solid.
- Solubility : It is likely soluble in organic solvents such as methanol, ethanol, and dichloromethane.
- Melting Point : The melting point would need to be experimentally determined.
Aplicaciones Científicas De Investigación
Biomimetic Iron Complexes and Catalysis
A study conducted by Chatterjee and Paine (2015) investigated a biomimetic iron complex (tBu-L(Me))Fe(III)(4,6-di-tBu-AP) inspired by nonheme iron enzymes. These enzymes catalyze the oxidative ring cleavage of 2-aminophenol to 2-picolinic acid using O2 as the oxidant. The study highlighted the role of a urea group in directing catalytic reactivity exhibited by the complex in cleaving the aromatic ring of 4,6-di-tBu-AP to afford 4,6-di-tert-butyl-2-picolinic acid, emphasizing the potential applications in biomimetic catalysis and organic synthesis (Chatterjee & Paine, 2015).
Methylation and Formylation of Amines with CO2
Zhang, Zhang, and Gao (2021) reported the use of a borane-trimethylamine complex as an efficient reducing agent for the selective methylation and formylation of amines with CO2. Their research showed that 6-amino-2-picoline is highly effective as a catalyst for methylation, demonstrating the significance of picoline derivatives in facilitating carbon capture and utilization (Zhang, Zhang, & Gao, 2021).
Tert-Butoxycarbonylation in Chemical Synthesis
Ouchi, Saito, Yamamoto, and Takahata (2002) explored the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reagent, related to tert-butoxycarbonyl groups, demonstrates chemoselective reactions under mild conditions, indicating its potential in synthetic organic chemistry (Ouchi et al., 2002).
Antimicrobial Polymers
Waschinski and Tiller (2005) synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups for antimicrobial applications. They utilized a novel bifunctional initiator, 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate, demonstrating that the polymers' bioactivity significantly depends on the terminal functions, underscoring the importance of tert-butoxycarbonyl derivatives in developing antimicrobial materials (Waschinski & Tiller, 2005).
Safety And Hazards
- GHS Classification :
- Acute toxicity (oral): Category 4 (Harmful if swallowed)
- Skin corrosion/irritation: Category 2 (Causes skin irritation)
- Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)
- Respiratory tract irritation: Category 3 (May cause respiratory irritation)
- Precautions :
- Use protective gloves, clothing, and eye protection.
- In case of contact, rinse thoroughly with water.
- Avoid inhalation and ingestion.
- Firefighting Measures :
- Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.
- Wear self-contained breathing apparatus if necessary.
Direcciones Futuras
Research on Methyl 6-((tert-butoxycarbonyl)amino)picolinate could focus on:
- Synthetic Optimization : Developing efficient synthetic routes.
- Biological Activity : Investigating potential applications or interactions.
- Structural Elucidation : Determining crystal structures and conformations.
Propiedades
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-5-6-8(13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZSQHXBWITRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627838 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((tert-butoxycarbonyl)amino)picolinate | |
CAS RN |
258497-48-2 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



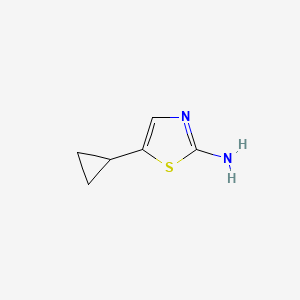
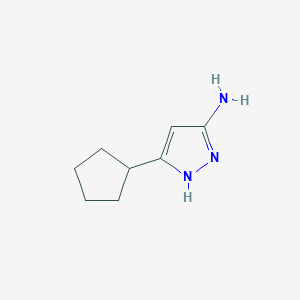
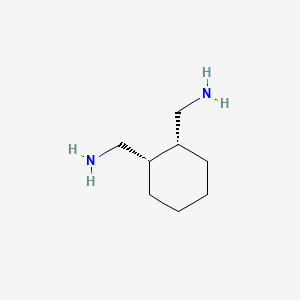
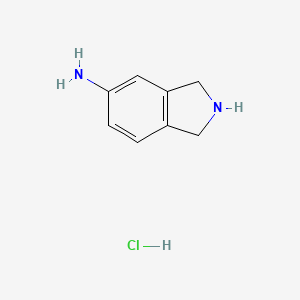
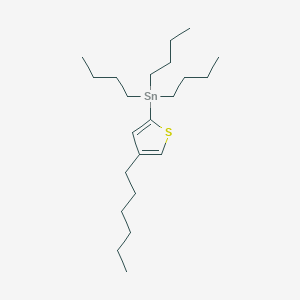
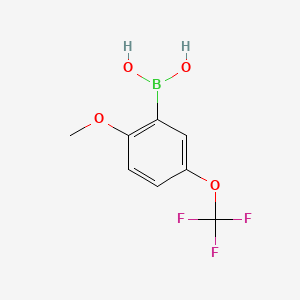
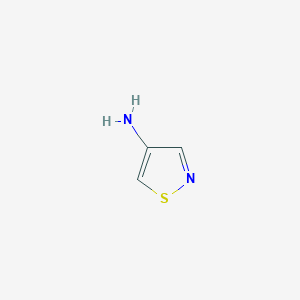
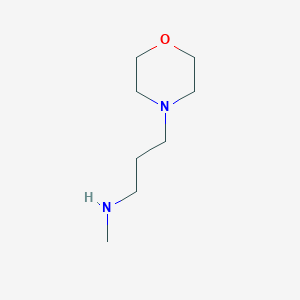
![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)
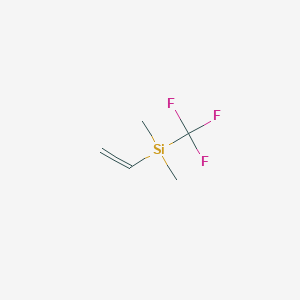
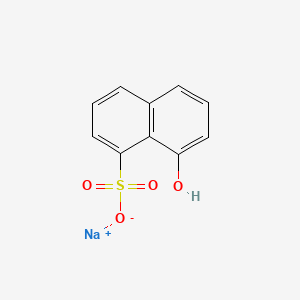
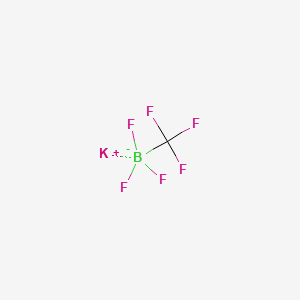
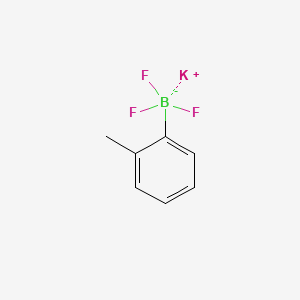
![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)